
2-Amino-2-(4-Bromphenyl)propansäure
Übersicht
Beschreibung
2-amino-2-(4-bromophenyl)propanoic acid is a compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . . This compound is an amino acid derivative, characterized by the presence of a bromine atom attached to the phenyl ring, which imparts unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(4-bromophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Target of Action
2-Amino-2-(4-bromophenyl)propanoic Acid is a phenylalanine derivative Phenylalanine derivatives are known to influence the secretion of anabolic hormones .
Mode of Action
It’s known that phenylalanine derivatives can interact with various receptors, leading to changes in cellular functions .
Biochemical Pathways
Phenylalanine derivatives are known to influence various biological activities, including the secretion of anabolic hormones, which could impact multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability suggest that it could have good bioavailability .
Result of Action
Phenylalanine derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemische Analyse
Biochemical Properties
2-amino-2-(4-bromophenyl)propanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It interacts with enzymes such as amino acid decarboxylases and transaminases. These enzymes facilitate the conversion of 2-amino-2-(4-bromophenyl)propanoic acid into other biologically active compounds. The interactions between 2-amino-2-(4-bromophenyl)propanoic acid and these enzymes are crucial for understanding its metabolic pathways and potential therapeutic applications .
Cellular Effects
2-amino-2-(4-bromophenyl)propanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Additionally, 2-amino-2-(4-bromophenyl)propanoic acid can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-amino-2-(4-bromophenyl)propanoic acid involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, 2-amino-2-(4-bromophenyl)propanoic acid may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2-(4-bromophenyl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-amino-2-(4-bromophenyl)propanoic acid remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-amino-2-(4-bromophenyl)propanoic acid can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-amino-2-(4-bromophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 2-amino-2-(4-bromophenyl)propanoic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-amino-2-(4-bromophenyl)propanoic acid is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as transaminases and decarboxylases, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within cells. Understanding the metabolic pathways of 2-amino-2-(4-bromophenyl)propanoic acid is essential for elucidating its biological functions and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-amino-2-(4-bromophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution within the cellular environment. The interactions between 2-amino-2-(4-bromophenyl)propanoic acid and these transporters are crucial for its biological activity and effectiveness .
Subcellular Localization
2-amino-2-(4-bromophenyl)propanoic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the precise mechanisms by which 2-amino-2-(4-bromophenyl)propanoic acid exerts its effects within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-bromophenyl)propanoic acid typically involves the reaction of 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione with sodium hydroxide in water at elevated temperatures . The reaction mixture is then cooled, and the product is precipitated by adjusting the pH with hydrochloric acid . This method yields the compound as a white solid with a purity of around 77% .
Industrial Production Methods
Industrial production methods for 2-amino-2-(4-bromophenyl)propanoic acid are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino and carboxyl groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the amino and carboxyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(4-bromophenyl)propanoic acid: Another brominated amino acid derivative with similar properties.
2-amino-2-(4-chlorophenyl)propanoic acid: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
2-amino-2-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogues. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Eigenschaften
IUPAC Name |
2-amino-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJMKSWXOYWTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72408-57-2 | |
| Record name | 2-amino-2-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

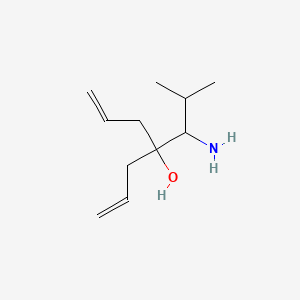
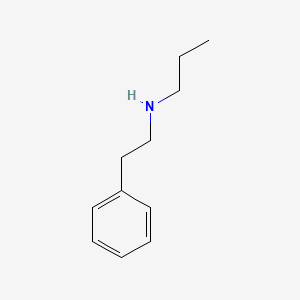
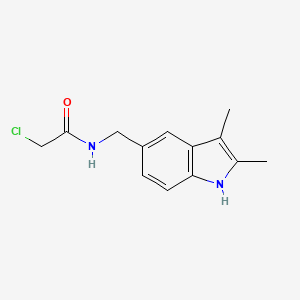
![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)
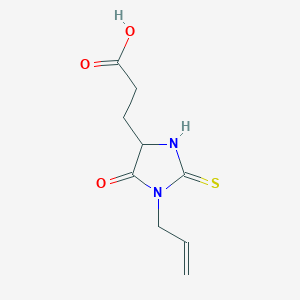
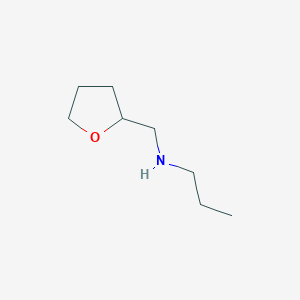
![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)
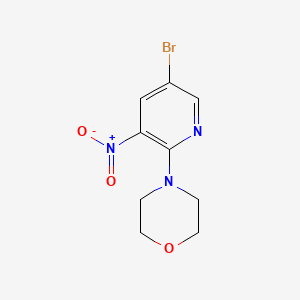
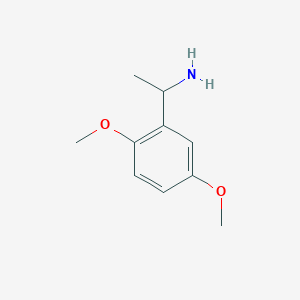
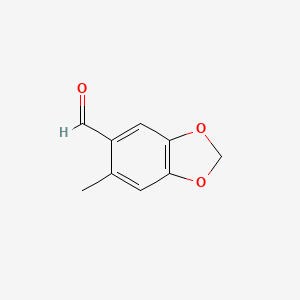
![[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate](/img/structure/B1274557.png)
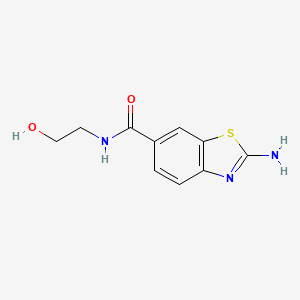

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)
